Ginsenosid Rh1

Übersicht

Beschreibung

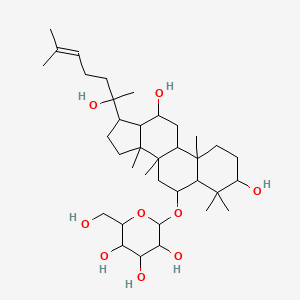

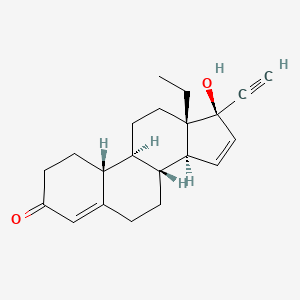

Sanchinoside B2 is a minor saponin isolated from the rootlets of Panax notoginseng (Burk.) F. H. Chen. Its chemical structure was elucidated as dammar-20(22)-en-3β,12β,25-triol-6-O-β-D-glucopyranoside , representing a novel dammarane-saponin .

Wissenschaftliche Forschungsanwendungen

Sanchinoside B2 hat vielfältige Anwendungen:

Gesundheitliche Vorteile: Sanchinoside B2 trägt zu antioxidativen Eigenschaften, Immunmodulation und positiven Auswirkungen auf das Nervensystem bei.

5. Wirkmechanismus

Ziele: Sanchinoside B2 interagiert mit molekularen Zielstrukturen, obwohl präzise Mechanismen noch nicht vollständig geklärt sind.

Pfade: Weitere Forschung ist notwendig, um die Pfade zu verstehen, über die Sanchinoside B2 seine Wirkungen entfaltet.

Wirkmechanismus

Target of Action

Ginsenoside Rh1, a primary active component of ginseng, has been shown to interact with various targets. It has been reported to modulate multiple physiological activities via interactions with steroidal receptors . Ginsenoside Rh1 also acts through estrogen receptors (ER) and interacts with insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells . It has been suggested that the epidermal growth factor receptor (EGFR) and activator of transcription 1 (STAT1) may be key proteins in its action .

Mode of Action

Ginsenoside Rh1 exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it has been shown to attenuate β-amyloid induced oxidative stress and cell death by activating the PI3K/Akt signaling pathway . It also suppresses the expression of inducible nitric oxide synthase gene in IFN-gamma-stimulated microglia via modulation of JAK/STAT and ERK signaling pathways .

Biochemical Pathways

Ginsenoside Rh1 affects several biochemical pathways. It has been reported to regulate hepatocyte metabolism through ECM–Receptor and the PI3K-AKT pathway . It also activates the PI3K/Akt pathway in amyloid-β induced SH-SY5Y cells , and suppresses inducible nitric oxide synthase gene expression in IFN-gamma-stimulated microglia via modulation of JAK/STAT and ERK signaling pathways .

Pharmacokinetics

The pharmacokinetics of Ginsenoside Rh1 involve its absorption, distribution, metabolism, and excretion (ADME). It has been reported that the absorption of Ginsenoside Rh1 is fast in the gastrointestinal tract . It may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . Ginsenoside Rh1 is quickly cleared from the body .

Result of Action

Ginsenoside Rh1 has been shown to have potent anti-inflammatory, antioxidant, and immunomodulatory effects . It also has positive effects on the nervous system, with protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, resistance to cerebral ischemia/reperfusion injury, improvement of brain damage after eclampsia hemorrhage, improvement of memory and cognitive deficits, treatment of AD and vascular dementia, alleviation of anxiety, pain, and inhibition of ionic-like behavior .

Action Environment

The action of Ginsenoside Rh1 can be influenced by various environmental factors. For instance, it has been shown to exert neuroprotective effects by activating the PI3K/Akt pathway in amyloid-β induced SH-SY5Y cells . This suggests that the presence of amyloid-β, a protein associated with Alzheimer’s disease, can influence the action of Ginsenoside Rh1. Furthermore, Ginsenoside Rh1 might be an efficacious therapeutic agent for Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

Ginsenoside Rh1 interacts with various enzymes, proteins, and other biomolecules. It exhibits potent characteristics of anti-inflammatory, antioxidant, immunomodulatory effects, and positive effects on the nervous system

Cellular Effects

Ginsenoside Rh1 has been found to have significant effects on various types of cells and cellular processes. It has been shown to exhibit potent anti-inflammatory, antioxidant, and immunomodulatory effects . The cytotoxic effects of Ginsenoside Rh1 were dependent on different types of cell lines . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ginsenoside Rh1 exerts its effects at the molecular level through various mechanisms. For instance, it has been found to reduce TGF-β1 and TGF-β2 levels and Smad2 and Smad3 phosphorylation levels . It also increases cell apoptosis, autophagy, and cell cycle arrest . These effects are further enhanced by a phosphatidylinositol 3-kinase (PI3K) inhibitor but are rescued by the inhibition of reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

The effects of Ginsenoside Rh1 have been observed to change over time in laboratory settings. For instance, Ginsenoside Rh1 has been found to improve the cognitive performance of scopolamine-treated mice in the object location recognition, the novel object recognition, the Morris water maze, and the passive avoidance tests

Dosage Effects in Animal Models

The effects of Ginsenoside Rh1 vary with different dosages in animal models. For instance, Ginsenoside Rh1 has been found to significantly alleviate the lung resistance and airway resistance, and reduce the number of total inflammation cells, eosinophils, neutrophils, and lymphocytes in BALF of the asthmatic mice .

Metabolic Pathways

Ginsenoside Rh1 is involved in various metabolic pathways. For instance, it has been found that Ginsenoside Rh1 could improve the glucocorticoid receptor (GR)’s transrepression on nuclear factor kappa B (NF-κB) and transactivation on dual specificity protein phosphatase 1 (DUSP1), which is responsible for DEX’s anti-inflammatory effects .

Vorbereitungsmethoden

Synthetic Routes: Sanchinoside B2 can be synthesized through specific chemical pathways. detailed synthetic routes are not widely documented.

Industrial Production: Information on large-scale industrial production methods for Sanchinoside B2 is limited.

Analyse Chemischer Reaktionen

Reaktionen: Sanchinoside B2 kann verschiedenen Reaktionen unterliegen, einschließlich Oxidation, Reduktion und Substitution. Spezifische Bedingungen und Reagenzien bleiben jedoch unklar.

Hauptprodukte: Die aus diesen Reaktionen resultierenden Produkte sind nicht umfassend untersucht.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Sanchinoside B2 zeichnet sich durch seine spezifische Struktur und Bioaktivität aus.

Ähnliche Verbindungen: Andere verwandte Verbindungen sind Ginsenosid-Rh1 und Ginsenosid-Re.

Eigenschaften

IUPAC Name |

2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQNTCRNSXYLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rh1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63223-86-9 | |

| Record name | 63223-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside Rh1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1671464.png)

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)